molecular formula C26H30N2 B4926486 1-benzyl-N-(1,2-diphenylethyl)-4-piperidinamine

1-benzyl-N-(1,2-diphenylethyl)-4-piperidinamine

Cat. No. B4926486
M. Wt: 370.5 g/mol
InChI Key: KUPNFLQNVACLQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-N-(1,2-diphenylethyl)-4-piperidinamine, also known as Diphenidine, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in the 1920s and has since been used for scientific research purposes. Diphenidine has a unique chemical structure that makes it a promising candidate for studying the mechanism of action of dissociative anesthetics.

Mechanism of Action

1-benzyl-N-(1,2-diphenylethyl)-4-piperidinamine acts as a non-competitive NMDA receptor antagonist, which blocks the action of glutamate in the brain. This mechanism of action results in dissociative effects, including altered perception, loss of motor coordination, and anesthesia.
Biochemical and physiological effects:
1-benzyl-N-(1,2-diphenylethyl)-4-piperidinamine has been found to have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its euphoric effects. It has also been found to have neuroprotective properties, which may make it a useful treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-benzyl-N-(1,2-diphenylethyl)-4-piperidinamine has several advantages for lab experiments, including its unique chemical structure and mechanism of action. It has been found to be a useful tool for studying the mechanism of action of dissociative anesthetics. However, like all research chemicals, it has limitations, including potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research on diphenidine. One area of interest is its potential use as a treatment for neurodegenerative diseases. Another area of interest is its potential use as a tool for studying the mechanism of action of dissociative anesthetics. Additionally, further research is needed to fully understand the biochemical and physiological effects of diphenidine.

Synthesis Methods

1-benzyl-N-(1,2-diphenylethyl)-4-piperidinamine can be synthesized through several methods, including the reductive amination of 1,2-diphenylethylamine and benzylpiperidine. The reaction is typically carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. The resulting product is then purified through recrystallization or chromatography.

Scientific Research Applications

1-benzyl-N-(1,2-diphenylethyl)-4-piperidinamine has been used extensively in scientific research to study the mechanism of action of dissociative anesthetics. It has been found to act as a non-competitive NMDA receptor antagonist, which blocks the action of glutamate in the brain. This mechanism of action is similar to that of other dissociative anesthetics such as ketamine and phencyclidine.

properties

IUPAC Name

1-benzyl-N-(1,2-diphenylethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2/c1-4-10-22(11-5-1)20-26(24-14-8-3-9-15-24)27-25-16-18-28(19-17-25)21-23-12-6-2-7-13-23/h1-15,25-27H,16-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPNFLQNVACLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(CC2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-(1,2-diphenylethyl)-4-piperidinamine

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